LogP and TPSA Comparison Across Cyanophenoxy Esters
Methyl 2-(4-cyanophenoxy)propanoate exhibits a computed LogP of 1.50 and TPSA of 59.32 Ų, values that differentiate it from both the more lipophilic butyl ester and the more polar free acid forms . These physicochemical parameters sit within the oral bioavailability favorable window, offering a distinct profile for medicinal chemistry scaffold selection [1].
| Evidence Dimension | LogP (lipophilicity) and TPSA (polar surface area) |
|---|---|
| Target Compound Data | LogP 1.50, TPSA 59.32 Ų |
| Comparator Or Baseline | 2-(4-Cyanophenoxy)propanoic acid (free acid, CAS 118618-36-3): LogP ~0.93 (predicted), TPSA 60.16 Ų; Butyl 2-(4-cyanophenoxy)propanoate (analog): LogP ~2.8 (predicted), TPSA ~54 Ų |
| Quantified Difference | ΔLogP ~0.6 (vs. free acid); ΔLogP ~ -1.3 (vs. butyl ester); ΔTPSA ~-0.8 Ų (vs. free acid); ΔTPSA ~+5 Ų (vs. butyl ester) |
| Conditions | Computed values from ChemScene and ChemicalBook databases |
Why This Matters
These physicochemical differences directly impact experimental design: the methyl ester offers a balanced lipophilicity profile that can be preferable for in vitro assays where extreme hydrophobicity (butyl ester) or ionizability (free acid) would confound results.
- [1] Lipinski, C.A. et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews 46, 3–26 (2001). View Source
